molecular formula C30H31NO6S B11143264 (2S)-3-(Benzylsulfanyl)-2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}propanoic acid

(2S)-3-(Benzylsulfanyl)-2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}propanoic acid

Cat. No.: B11143264
M. Wt: 533.6 g/mol
InChI Key: KQXAXHRHXDYQDJ-XMMPIXPASA-N
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Description

The compound (2S)-3-(Benzylsulfanyl)-2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}propanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a benzylsulfanyl group, a benzofurochromen structure, and a propanoic acid moiety, making it a unique and multifaceted chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(Benzylsulfanyl)-2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}propanoic acid typically involves multiple steps:

    Formation of the Benzofurochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofurochromen structure.

    Introduction of the Benzylsulfanyl Group: This can be achieved through nucleophilic substitution reactions where a benzylthiol reacts with a suitable leaving group on the core structure.

    Attachment of the Propanoic Acid Moiety: This step often involves amide bond formation between the benzofurochromen derivative and a propanoic acid derivative, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups or benzofurochromen structures.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or enzymes. The compound’s structure suggests it could interact with a variety of biological targets.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique functional groups.

Mechanism of Action

The mechanism by which (2S)-3-(Benzylsulfanyl)-2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}propanoic acid exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzofurochromen structure may interact with hydrophobic pockets in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(Benzylsulfanyl)-2-amino-propanoic acid: Lacks the benzofurochromen structure.

    (2S)-3-(Benzylsulfanyl)-2-{[3-(2-oxo-2H-chromen-3-YL)propanoyl]amino}propanoic acid: Contains a simpler chromen structure.

Uniqueness

The presence of the benzofurochromen structure in (2S)-3-(Benzylsulfanyl)-2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}propanoic acid makes it unique compared to similar compounds

Properties

Molecular Formula

C30H31NO6S

Molecular Weight

533.6 g/mol

IUPAC Name

(2S)-3-benzylsulfanyl-2-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C30H31NO6S/c1-17-20(12-13-26(32)31-24(29(33)34)16-38-15-19-8-4-3-5-9-19)30(35)37-27-18(2)28-23(14-22(17)27)21-10-6-7-11-25(21)36-28/h3-5,8-9,14,24H,6-7,10-13,15-16H2,1-2H3,(H,31,32)(H,33,34)/t24-/m1/s1

InChI Key

KQXAXHRHXDYQDJ-XMMPIXPASA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CCC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CCC(=O)NC(CSCC5=CC=CC=C5)C(=O)O

Origin of Product

United States

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